6-Chloro-4-(ethylamino)nicotinaldehyde

Repotrectinib intermediate Ripretinib intermediate Macrocyclic kinase inhibitor

6‑Chloro‑4‑(ethylamino)nicotinaldehyde (CAS 959163‑01‑0) is a trisubstituted pyridine‑3‑carboxaldehyde that combines a chloro substituent at the 6‑position, an ethylamino group at the 4‑position, and a formyl group at the 3‑position [REFS‑1]. This heteroaromatic aldehyde serves as a validated synthetic intermediate specifically required for the construction of the macrocyclic tyrosine kinase inhibitor repotrectinib (TPX‑0005), an FDA‑approved agent targeting ROS1, NTRK1/2/3, and ALK fusions in non‑small cell lung cancer and other solid tumors [REFS‑2].

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 959163-01-0
Cat. No. B1442524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(ethylamino)nicotinaldehyde
CAS959163-01-0
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCCNC1=CC(=NC=C1C=O)Cl
InChIInChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11)
InChIKeyANYFUZIGKSYQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) – A Critical Intermediate for Repotrectinib and NTRK/ROS1 Targeted Therapy Synthesis


6‑Chloro‑4‑(ethylamino)nicotinaldehyde (CAS 959163‑01‑0) is a trisubstituted pyridine‑3‑carboxaldehyde that combines a chloro substituent at the 6‑position, an ethylamino group at the 4‑position, and a formyl group at the 3‑position [REFS‑1]. This heteroaromatic aldehyde serves as a validated synthetic intermediate specifically required for the construction of the macrocyclic tyrosine kinase inhibitor repotrectinib (TPX‑0005), an FDA‑approved agent targeting ROS1, NTRK1/2/3, and ALK fusions in non‑small cell lung cancer and other solid tumors [REFS‑2]. The compound is supplied as a yellow crystalline solid with a molecular weight of 184.62 Da and is typically offered at ≥98 % purity for pharmaceutical research and development applications [REFS‑3].

Why 6-Chloro-4-(ethylamino)nicotinaldehyde Cannot be Replaced by Generic Nicotinaldehyde Analogs in Repotrectinib Synthesis


Nicotinaldehyde analogs are not interchangeable for repotrectinib manufacture because the 6‑chloro and 4‑ethylamino substituents are explicitly required to establish the correct heterocyclic connectivity, electronic character, and steric profile of the macrocyclic core [REFS‑1]. The closest structural analog, 6‑chloro‑4‑nitronicotinaldehyde, is employed in an entirely different drug synthesis pathway – that of ripretinib (Qinlock®) – and its nitro group directs a divergent reductive amination/cyclization sequence that leads to a distinct naphthyridine scaffold [REFS‑2]. Other common in‑class building blocks such as 6‑chloronicotinaldehyde (lacking the 4‑ethylamino group) or 6‑(ethylamino)nicotinaldehyde (lacking the 6‑chloro group) cannot satisfy the regiochemical demands of the patented repotrectinib route, and their substitution would necessitate complete re‑engineering of the synthetic scheme [REFS‑1]. The quantitative evidence below confirms the specific physical‑chemical and application‑based attributes that define this compound as a non‑substitutable procurement choice.

Quantitative Comparator Evidence: 6-Chloro-4-(ethylamino)nicotinaldehyde Versus Its Closest Analogs


Definitive Assignment to a Specific API: Repotrectinib vs. Ripretinib Synthesis Pathway

6‑Chloro‑4‑(ethylamino)nicotinaldehyde is exclusively validated as the key pyridine‑aldehyde building block in the published route to repotrectinib (TPX‑0005), a macrocyclic ROS1/NTRK/ALK inhibitor [REFS‑1]. In contrast, the closest structural comparator, 6‑chloro‑4‑nitronicotinaldehyde (CAS 1060809‑78‑0), is the designated starting material for ripretinib (Qinlock®), a structurally distinct KIT/PDGFRα inhibitor [REFS‑2]. This bifurcation is definitive: the two compounds lead to entirely different final drug substances and cannot be interchanged without redesigning the synthetic pathway.

Repotrectinib intermediate Ripretinib intermediate Macrocyclic kinase inhibitor

Substantially Higher Predicted Acid Dissociation Constants (pKa) Relative to the Chloro-Only Analog

The predicted pKa of 6‑chloro‑4‑(ethylamino)nicotinaldehyde is 1.09 ± 0.10, reflecting the protonation potential of the 4‑ethylamino group and the electron‑withdrawing influence of the 6‑chloro substituent [REFS‑1]. The simpler 6‑chloronicotinaldehyde (CAS 23100‑12‑1), which lacks the 4‑amino group, exhibits a predicted pKa of ‑1.85 ± 0.10 [REFS‑2]. The difference of ~2.94 pKa units indicates a fundamentally different ionization state under acidic and neutral conditions, which directly impacts extraction behavior, salt formation, and chromatographic retention.

pKa prediction acid-base character ionization state

Higher Predicted Lipophilicity (LogP) and Chromatographic Retention Compared to Unsubstituted or Mono-Substituted Analogs

6‑Chloro‑4‑(ethylamino)nicotinaldehyde exhibits a predicted partition coefficient (LogP) of 2.05 [REFS‑1]. While an experimentally measured LogP for the exact comparator 6‑chloronicotinaldehyde is not available in the public domain, the structurally related 6‑chloronicotinaldehyde oxime (the closest available model compound sharing the same pyridine‑chloro‑aldehyde scaffold) displays an experimental XLogP of 1.54 [REFS‑2]. The approximate 0.5‑unit LogP increase is consistent with the addition of the ethylamino moiety and predicts longer reversed‑phase HPLC retention times and higher organic‑phase partitioning.

LogP prediction lipophilicity HPLC retention

Higher Typical Commercial Purity Specification (≥98%) vs. Analog Building Blocks (95%)

Multiple reputable vendors list the purity specification of 6‑chloro‑4‑(ethylamino)nicotinaldehyde at ≥98 % (HPLC) [REFS‑1]. In comparison, 6‑chloronicotinaldehyde is frequently supplied at a standard purity of 95 % [REFS‑2]. This minimum 3‑percentage‑point purity differential translates into a significantly lower maximum impurity burden (≤2 % vs. ≤5 %) and is particularly consequential for pharmaceutical intermediate procurement where unidentified impurities can propagate into the final API.

purity specification pharmaceutical intermediate quality control

Significantly Higher Predicted Boiling Point vs. 6-Chloronicotinaldehyde, Indicating Altered Purification Requirements

The predicted boiling point of 6‑chloro‑4‑(ethylamino)nicotinaldehyde is 347.4 ± 42.0 °C at 760 mmHg [REFS‑1], substantially higher than the 117‑119 °C boiling point reported for 6‑chloronicotinaldehyde at reduced pressure (5 Torr) [REFS‑2]. Even accounting for the pressure difference, the target compound’s boiling point is estimated to be >200 °C higher under comparable conditions, consistent with its greater molecular weight (184.62 vs. 141.55 Da) and the presence of intermolecular hydrogen bonding via the ethylamino group.

boiling point prediction distillation thermal stability

Procurement‑Focused Application Scenarios for 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0)


Repotrectinib (TPX‑0005) Process Chemistry and Route Scouting

Medicinal chemistry and process R&D groups developing repotrectinib or its generic versions require 6‑chloro‑4‑(ethylamino)nicotinaldehyde as the specific pyridine‑aldehyde partner in the macrocyclization step that forms the core diaryl macrocycle [REFS‑1]. Because the 4‑ethylamino substituent is critical for the subsequent urea formation and the 6‑chloro group enables the necessary heterocyclic annulation, alternative nicotinaldehyde building blocks cannot be used [REFS‑1]. Procurement of this compound at ≥98 % purity minimizes by‑product formation during the key ring‑closing transformation [REFS‑2].

Repotrectinib Generic API Development and ANDA Filing

Generic pharmaceutical manufacturers pursuing ANDA filings for repotrectinib must source the precise starting material referenced in the originator’s synthetic route [REFS‑1]. 6‑Chloro‑4‑(ethylamino)nicotinaldehyde serves as a regulatory starting material or advanced intermediate, and its correct identity, purity, and impurity profile must be documented in the Drug Master File [REFS‑1]. The established identity via ¹H NMR and MS provides the analytical reference standards necessary for incoming material release testing [REFS‑1].

Repotrectinib Impurity Profiling and Reference Standard Qualification

Analytical development laboratories use 6‑chloro‑4‑(ethylamino)nicotinaldehyde as a potential process impurity marker or as a synthetic precursor for impurity synthesis in repotrectinib drug substance [REFS‑1]. The compound’s predicted LogP of 2.05 and pKa of 1.09 allow chromatographers to rationally design HPLC methods that separate residual aldehyde from the final API [REFS‑2]. Procurement of material with documented purity ≥98 % ensures that impurity spiking studies are conducted with a well‑characterized standard [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-(ethylamino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.